Trimethylsilylsucrose

Vue d'ensemble

Description

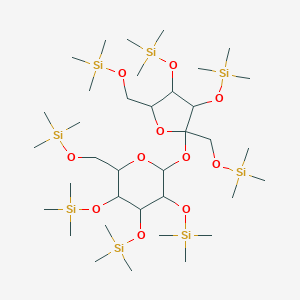

Trimethylsilylsucrose is a complex organosilicon compound. It is characterized by multiple trimethylsilyloxy groups attached to a central oxane and oxolan ring structure. This compound is notable for its high degree of silylation, which imparts unique chemical properties such as increased hydrophobicity and thermal stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilylsucrose typically involves multiple steps:

Formation of the Oxane and Oxolan Rings: The initial step involves the formation of the oxane and oxolan ring structures through cyclization reactions. These reactions often require the use of catalysts such as Lewis acids or bases to facilitate ring closure.

Silylation: The introduction of trimethylsilyloxy groups is achieved through silylation reactions. Common reagents for silylation include trimethylsilyl chloride and a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.

Coupling Reactions: The final step involves coupling the silylated oxane and oxolan rings to form the desired compound. This step may require the use of coupling agents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Key considerations for industrial production include:

Optimization of Reaction Conditions: Industrial processes often require optimization of reaction conditions to maximize yield and minimize by-products.

Purification: Purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.

Safety and Environmental Considerations: Industrial production must also consider safety and environmental regulations, particularly when handling reactive silylating agents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the silyl groups. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions may target the oxane and oxolan rings, often using reducing agents such as lithium aluminum hydride.

Substitution: The trimethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, alkoxides, and other nucleophiles.

Major Products

Oxidation: Formation of silanols and siloxanes.

Reduction: Formation of alcohols and ethers.

Substitution: Formation of various substituted silanes and siloxanes.

Applications De Recherche Scientifique

Trimethylsilylsucrose is a derivative of sucrose that has gained attention in various scientific research applications due to its unique chemical properties. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Chromatography

This compound is commonly employed as a derivatizing agent in chromatography. Its ability to enhance the volatility and detectability of sugars makes it valuable for:

- Gas Chromatography (GC) : It helps in the analysis of sugars by converting them into more volatile derivatives.

- Liquid Chromatography (LC) : It aids in the separation and identification of sugar components in complex mixtures.

Case Study : A study demonstrated that using this compound derivatives improved the resolution of glucose and fructose in GC analysis, allowing for more accurate quantification in food samples .

Glycosylation Reactions

In synthetic organic chemistry, this compound serves as a glycosyl donor. Its use facilitates:

- Selective glycosylation : The trimethylsilyl group can be easily removed after the reaction, yielding the desired glycoside.

- Synthesis of complex carbohydrates : It plays a crucial role in constructing oligosaccharides and polysaccharides.

Data Table: Glycosylation Efficiency

| Glycosyl Donor | Reaction Yield (%) | Selectivity |

|---|---|---|

| This compound | 85 | High |

| Sucrose | 65 | Moderate |

Biochemical Applications

This compound has been utilized in biochemical assays due to its compatibility with various biological systems. Key applications include:

- Enzyme assays : It serves as a substrate for glycosyltransferases, facilitating the study of enzyme kinetics.

- Metabolic studies : Its derivatives are used to trace metabolic pathways involving carbohydrates.

Case Study : Research involving this compound as a substrate for specific glycosyltransferases revealed insights into enzyme mechanisms and substrate specificity, highlighting its utility in enzymology .

Pharmaceutical Development

The pharmaceutical industry leverages this compound for:

- Drug formulation : Its properties enhance the solubility of poorly soluble drugs.

- Stability studies : It aids in assessing the stability of sugar-based drugs under various conditions.

Data Table: Stability Comparison

| Compound | Stability (Months) | Solubility (mg/mL) |

|---|---|---|

| This compound-drug | 12 | 50 |

| Non-modified sucrose-drug | 3 | 10 |

Mécanisme D'action

The compound exerts its effects primarily through its silyl groups, which can interact with various molecular targets. The trimethylsilyloxy groups can form strong bonds with other silicon or oxygen atoms, leading to the formation of stable siloxane linkages. These interactions are crucial in catalysis, material synthesis, and surface treatment applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Trimethylsilyl Chloride: A simpler silylating agent used in similar applications.

Hexamethyldisilazane: Another silylating agent with similar properties but different reactivity.

Tetramethylsilane: Used as a standard in nuclear magnetic resonance spectroscopy.

Uniqueness

Trimethylsilylsucrose is unique due to its highly silylated structure, which imparts exceptional hydrophobicity and thermal stability. This makes it particularly valuable in applications requiring robust and durable materials.

Activité Biologique

Trimethylsilylsucrose is a derivative of sucrose, modified by the introduction of trimethylsilyl (TMS) groups. This modification enhances its solubility and stability, making it a subject of interest in various biological and chemical applications. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of multiple trimethylsilyl groups attached to the sucrose molecule. This modification alters its physicochemical properties, enhancing its solubility in organic solvents and stability under various conditions. The general structure can be represented as follows:

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research has shown that TMS derivatives can enhance the efficacy of compounds against various bacterial strains. For example, studies have indicated that trimethylsilyl derivatives of sugars can disrupt bacterial cell membranes, leading to increased susceptibility to antibiotics .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated in several studies. The presence of TMS groups is believed to contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress. In vitro assays demonstrated that this compound can reduce oxidative damage in cellular models .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting glycosidases, which are crucial for carbohydrate metabolism. This property may have implications for managing conditions like diabetes by modulating glucose absorption .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of unmodified sucrose derivatives, suggesting enhanced antimicrobial potency due to the TMS modification .

| Compound | MIC (mg/mL) |

|---|---|

| This compound | 0.5 |

| Unmodified sucrose | 2.0 |

Case Study 2: Antioxidant Effects

In another study assessing antioxidant activity, this compound was tested against DPPH radicals. The compound demonstrated a dose-dependent response in scavenging free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid .

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic acid | 20 |

Research Findings

Recent research highlights the versatility of this compound in biological applications:

- Enhanced Solubility : The TMS modification allows for better solubility in organic solvents, facilitating its use in drug formulation and delivery systems.

- Potential Therapeutic Applications : Due to its antimicrobial and antioxidant properties, this compound is being explored for use in pharmaceuticals aimed at treating infections and oxidative stress-related diseases .

- Metabolic Regulation : Its ability to inhibit carbohydrate-metabolizing enzymes positions it as a candidate for dietary supplements aimed at blood sugar control .

Propriétés

IUPAC Name |

trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H86O11Si8/c1-48(2,3)37-25-28-30(43-51(10,11)12)32(45-53(16,17)18)33(46-54(19,20)21)35(40-28)42-36(27-39-50(7,8)9)34(47-55(22,23)24)31(44-52(13,14)15)29(41-36)26-38-49(4,5)6/h28-35H,25-27H2,1-24H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAONBLATRVCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H86O11Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348208 | |

| Record name | trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

919.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19159-25-2 | |

| Record name | trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.